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molecular formula C7H15NO B1320136 (3-Methylpiperidin-3-yl)methanol CAS No. 221298-00-6

(3-Methylpiperidin-3-yl)methanol

Cat. No. B1320136
M. Wt: 129.2 g/mol
InChI Key: DMGCHHGYZKQCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004950

Procedure details

To ethyl nipecotate (1.3 g) in THF (20 mL) at r.t was added potassium bis(trimethylsilyl)amide (18 mL of a 0.5 M solution in toluene). After 1 h, methyl iodide (0.5 mL) was added and the mixture was stirred for 15 h. Water was added and the mixture extracted with ether. The organics were washed with brine, dried and concentrated. The residual material (1.3 g) was dissolved in THF (20 mL) and treated with lithium aluminum hydride (8.7 mL of a 1 M solution in THF) at r.t. After 15 h, the mixture was cooled to -5° C. and aqueous sodium potassium tartrate was added followed by concentrated NH4OH, 10 N NaOH and the resulting mixture was stirred for 30 min. The mixture was filtered through anhydrous sodium sulfate and the filtrate was concentrated from toluene twice. The residual oil (1 g), containing the title compound, was used without further purification in Step 2.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH2:9][CH:3]([C:4]([O:6]CC)=O)[CH2:2]1.[CH3:12][Si]([N-][Si](C)(C)C)(C)C.[K+].CI.O>C1COCC1.C1(C)C=CC=CC=1>[OH:6][CH2:4][C:3]1([CH3:12])[CH2:9][CH2:10][CH2:11][NH:1][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether
WASH
Type
WASH
Details
The organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residual material (1.3 g) was dissolved in THF (20 mL)
ADDITION
Type
ADDITION
Details
treated with lithium aluminum hydride (8.7 mL of a 1 M solution in THF) at r.t
WAIT
Type
WAIT
Details
After 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
aqueous sodium potassium tartrate was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated from toluene twice
ADDITION
Type
ADDITION
Details
The residual oil (1 g), containing the title compound
CUSTOM
Type
CUSTOM
Details
was used without further purification in Step 2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1(CNCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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